(6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone
Description
The compound "(6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone" is a pyridine derivative featuring a tert-butylamino substituent at the 6-position, a methyl group at the 2-position, and a phenyl methanone moiety at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
[6-(tert-butylamino)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N2O/c1-12-14(16(20)13-8-6-5-7-9-13)10-11-15(18-12)19-17(2,3)4/h5-11H,1-4H3,(H,18,19) |
InChI Key |
FWOGXRBAWMRYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution Reactions: The tert-butylamino group can be introduced via nucleophilic substitution reactions, where a tert-butylamine reacts with a suitable leaving group on the pyridine ring.
Ketone Formation: The phenylmethanone group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful in the modification of biomolecules for research purposes.
Medicine
In medicinal chemistry, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for incorporation into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butylamino group can form hydrogen bonds with target proteins, while the phenylmethanone group can participate in hydrophobic interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several pyridine-based methanones and related derivatives that share partial structural similarities. Below is a detailed comparison based on substituent patterns, synthesis pathways, and commercial availability:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine or chloro substituents (e.g., in ) increase electronegativity and metabolic resistance but may reduce solubility. Sulfonyl groups (e.g., in ) improve aqueous solubility and pharmacokinetic profiles.
Synthetic Complexity: Compounds with silyl-protected groups (e.g., ) require specialized handling and increase synthesis costs.
Commercial Viability: Derivatives like HB625-1 (from ) are priced at $400/g, indicating high-value applications in drug discovery.
Biological Activity
Potential Biological Activities
Based on structural similarities with related compounds, (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone may exhibit the following biological activities:
- Anticancer Properties : The compound's structure suggests potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, similar to structurally related molecules.
- Neuroprotective Capabilities : The presence of a pyridine ring indicates possible neuroprotective effects, as this structural feature often allows molecules to cross the blood-brain barrier.
Pharmacokinetics and Metabolism
The compound's metabolism likely involves several pathways:
- Oxidation of the tert-butylamino group
- Hydroxylation of the pyridine ring
- Reduction of the ketone moiety
These metabolic processes could significantly impact the compound's biological efficacy and pharmacokinetics.
Interaction Studies
To fully understand the biological activity of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone, various interaction studies are crucial:
- Protein Binding Assays : To determine the compound's affinity for specific cellular targets.
- Enzyme Inhibition Studies : To assess its potential impact on enzymatic pathways.
- Receptor Binding Studies : To evaluate interactions with various cellular receptors.
Comparative Analysis
A comparison with structurally similar compounds provides insight into the unique biological profile of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| (6-(tert-Butylamino)-4-methylpyridin-3-yl)(phenyl)methanone | Methyl group at position 4 instead of 2 | May alter receptor binding affinity |
| Pyridine derivatives without tert-butylamino group | Lack of tert-butylamino substituent | Potentially reduced lipophilicity and altered bioavailability |
| Compounds with different ketone substituents | Variation in the carbonyl-attached group | Could affect metabolic stability and target interaction |
Research Limitations and Future Directions
While the structural analysis provides valuable insights, it's important to note that specific empirical data on the biological activity of (6-(tert-Butylamino)-2-methylpyridin-3-yl)(phenyl)methanone is limited. Future research should focus on:
- In vitro studies to confirm predicted activities
- Animal model testing for pharmacokinetics and toxicity
- Structure-activity relationship (SAR) studies to optimize biological effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
